molecular formula C7H7F3N2O B1409200 2-Amino-6-(trifluoromethyl)pyridine-4-methanol CAS No. 1227603-65-7

2-Amino-6-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B1409200
CAS No.: 1227603-65-7
M. Wt: 192.14 g/mol
InChI Key: QWYZTJHAXBPGTD-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)pyridine-4-methanol is an organic compound that features a pyridine ring substituted with an amino group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of sodium hydroxide, water, and dimethyl sulfoxide . Another method includes the reaction of 5-trifluoromethylpyridine with ammonia to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-Amino-6-(trifluoromethyl)pyridine-4-carboxylic acid.

    Reduction: Formation of 2-Amino-6-(trifluoromethyl)pyridine-4-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The hydroxymethyl group can undergo metabolic transformations, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-(trifluoromethyl)pyridine-4-methanol is unique due to the presence of the hydroxymethyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

[2-amino-6-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(3-13)2-6(11)12-5/h1-2,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYZTJHAXBPGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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